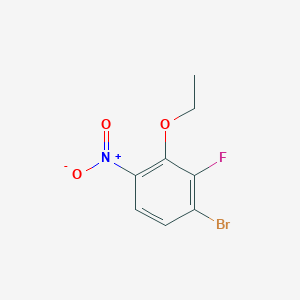

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Übersicht

Beschreibung

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is an organic compound belonging to the class of halogenated aromatic compounds. It features a benzene ring substituted with a bromo group, an ethoxy group, a fluoro group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-bromo-3-ethoxy-2-fluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction conditions include maintaining a low temperature to prevent over-nitration and ensuring the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar electrophilic aromatic substitution reactions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Mechanism

The compound undergoes nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS) reactions. The nitro group (-NO₂) acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at positions ortho and para to itself . Bromine and fluorine substituents further influence regioselectivity.

Key Steps :

-

Formation of an electrophilic intermediate (e.g., nitrosonium ion in nitration).

-

Attack by a nucleophile (e.g., –OH, –OEt) at activated positions.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 80–110°C, DMF | Mono-brominated derivatives |

| Nitration | HNO₃, H₂SO₄ | 0–5°C, H₂O | Nitro-substituted intermediates |

| Ethoxylation | NaOEt, K₂CO₃ | 80°C, DMF | Ethoxy-substituted derivatives |

Nitro Group Reduction

The nitro group is reduced to an amine (-NH₂) using hydrogenation or metal hydride reagents.

Mechanism :

-

Nitro → Nitrosyl (via H₂ + Pd/C catalyst).

-

Nitrosyl → Amine (via further hydrogenation).

Reagents and Conditions :

| Reducing Agent | Catalyst | Conditions |

|---|---|---|

| H₂ | Pd/C | 50–100°C, THF |

| NaBH₄ | NiCl₂ | 0°C, EtOH |

Products :

-

1-Amino-3-ethoxy-2-fluoro-4-bromobenzene.

Ethoxy Group Oxidation

The ethoxy group (-OEt) is oxidized to a carboxylic acid (-COOH) under strong acidic conditions.

Mechanism :

-

Ethoxy → Ketone (via H₃O⁺, KMnO₄).

-

Ketone → Carboxylic acid (via H₂O, heat).

Reagents and Conditions :

| Oxidizing Agent | Solvent | Temperature |

|---|---|---|

| KMnO₄ | H₂SO₄ | 100–120°C |

| CrO₃ | HCl | 80–100°C |

Products :

-

1-Bromo-2-fluoro-4-nitrobenzoic acid.

Comparative Reaction Analysis

| Reaction Type | Reactivity | Major Products | Cited Sources |

|---|---|---|---|

| Substitution | Highest | Ethoxy derivatives | |

| Reduction | Moderate | Amines | |

| Oxidation | Lowest | Carboxylic acids |

Research Findings

-

Regioselectivity : The nitro group directs substitution reactions to the meta position relative to itself, while bromine and fluorine influence ortho/para selectivity .

-

Solvent Effects : DMF and DCM enhance substitution reactions by stabilizing intermediates .

-

Thermodynamic Control : Higher temperatures (110°C) favor full substitution, while lower temperatures (80°C) yield partial products .

Experimental Data

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, facilitating the development of new compounds with desired properties.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic properties. Studies have focused on its antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| This compound | Klebsiella pneumoniae | 50 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Notable effects have been observed in various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7 (breast cancer) | Inhibition of proliferation | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest |

Case Studies

Several case studies highlight the efficacy of this compound:

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Cancer Cell Studies

Research involving MCF7 cells revealed that treatment with the compound led to significant reductions in cell viability, suggesting potential therapeutic use in breast cancer treatment .

Wirkmechanismus

The mechanism by which 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is compared with other similar halogenated aromatic compounds, such as:

1-Bromo-2-fluoro-4-nitrobenzene: Lacks the ethoxy group.

1-Bromo-3-ethoxy-2-nitrobenzene: Lacks the fluoro group.

1-Bromo-3-ethoxy-4-nitrobenzene: Lacks the fluoro group.

These compounds differ in their reactivity and applications due to the presence or absence of specific substituents on the benzene ring. The ethoxy and fluoro groups in this compound contribute to its unique chemical properties and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the ortho position relative to the nitro group.

Ethoxy Substitution : Replace a leaving group (e.g., Cl) with ethoxy via nucleophilic aromatic substitution (NaOEt in ethanol, 80°C, 12 hours).

Fluorination : Direct fluorination using Selectfluor® or KF in polar aprotic solvents (DMF, 100°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol yields >95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy CH₂ at ~3.5 ppm, aromatic protons).

- IR : Confirm nitro group (1520–1350 cm⁻¹) and C-Br stretch (600–500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 274 (calculated for C₈H₆BrFNO₃).

- Elemental Analysis : Match %C, %H, %N with theoretical values (e.g., C: 35.07%, H: 2.20%, N: 5.11%) .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of substitution in this compound?

- Methodological Answer : The nitro group is a strong meta-director, while bromine and fluorine are ortho/para-directors. Competing effects can lead to mixed products. To optimize regioselectivity:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for nucleophilic substitution at the bromine site.

- Temperature : Lower temperatures (−20°C) favor kinetic control, reducing side reactions.

- Catalysts : Use Cu(I) catalysts for Ullmann-type coupling to retain ethoxy group integrity.

Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ to minimize dehalogenation .

Q. What strategies mitigate solubility challenges in polar aprotic solvents during reactivity studies?

- Methodological Answer : The nitro and bromo groups reduce solubility in common solvents. Strategies include:

- Co-solvent Systems : Use DMSO/THF (1:4) to enhance dissolution.

- Derivatization : Temporarily replace the nitro group with a more soluble moiety (e.g., acetate ester).

- Microwave-Assisted Synthesis : Short reaction times reduce solvent dependency .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. Solutions:

- Standardization : Run spectra in deuterated DMSO-d₆ or CDCl₃ for consistency.

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks.

- Cross-Validation : Compare with computational data (DFT calculations for expected shifts) .

Q. Applications in Academic Research

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : The bromine site is amenable to cross-coupling (e.g., Suzuki, Heck) to generate biaryl structures with potential antimicrobial or antitumor activity. For example:

- Anticancer Agents : Couple with pyridine derivatives to enhance DNA intercalation.

- Antibiotics : Introduce sulfonamide groups at the ethoxy position.

Validation : Screen derivatives using in vitro cytotoxicity assays (e.g., MTT) against HeLa cells .

Q. What role does this compound play in materials science?

- Methodological Answer : Its electron-withdrawing groups (nitro, bromo) make it a candidate for:

- Liquid Crystals : Incorporate into mesogenic cores to tune thermal stability.

- OLEDs : Functionalize with phosphorescent iridium complexes for emissive layers.

Characterization : Use DSC to analyze phase transitions and UV-Vis for λₐ₆ₛ .

Eigenschaften

IUPAC Name |

1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAAGXLZFNSKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.